Dimethyl propoxypropanedioate

Description

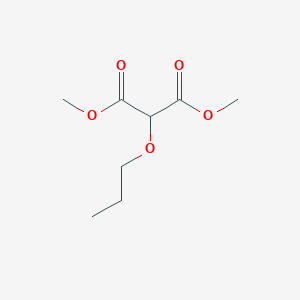

Dimethyl propoxypropanedioate, also known as dimethyl 1,3-propanedioate, is an organic compound with the molecular formula C7H12O5. It is a diester derived from propanedioic acid (malonic acid) and is commonly used in organic synthesis due to its reactivity and versatility.

Properties

CAS No. |

5018-35-9 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

dimethyl 2-propoxypropanedioate |

InChI |

InChI=1S/C8H14O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |

InChI Key |

XBIALNHVSMBJFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl propoxypropanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

HOOC-CH2-COOH+2CH3OH→CH3OOC-CH2-COOCH3+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters typically undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

These reactions are common for esters and could apply here, though specific data for this compound is unavailable.

Nucleophilic Substitution

The propoxy group (-O-CH₂CH₂CH₂-) may participate in SN2 or SN1 reactions, depending on reaction conditions. For example:

-

Reaction with Grignard reagents (e.g., R-MgX):

Decarboxylation

Malonate esters (e.g., dimethyl malonate) undergo decarboxylation upon heating or under acidic conditions:

This pathway may apply if the compound contains a β-keto ester moiety .

Catalytic Reactions

Organocatalysts like N-methyl pyrrolidine (NMPy) or Lewis acids (e.g., BF₃) could facilitate esterification or transesterification . For example:

Kinetic and Mechanistic Considerations

For diesters, reaction pathways often involve:

Limitations and Recommendations

The provided search results lack direct data on dimethyl propoxypropanedioate . To advance research:

Scientific Research Applications

Dimethyl propoxypropanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl propoxypropanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. Its reactivity is primarily due to the presence of ester groups, which can participate in nucleophilic substitution, reduction, and hydrolysis reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.

Comparison with Similar Compounds

Dimethyl malonate: Similar structure but lacks the propoxy group.

Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl.

Dimethyl succinate: Similar ester functionality but with a different carbon backbone.

Uniqueness: Dimethyl propoxypropanedioate is unique due to the presence of the propoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.